1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea
CAS No.: 877640-37-4
Cat. No.: VC4252407
Molecular Formula: C20H23N3O4
Molecular Weight: 369.421
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 877640-37-4 |
|---|---|
| Molecular Formula | C20H23N3O4 |
| Molecular Weight | 369.421 |
| IUPAC Name | 1-[(4-methoxyphenyl)methyl]-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea |
| Standard InChI | InChI=1S/C20H23N3O4/c1-26-17-7-3-14(4-8-17)12-21-20(25)22-15-11-19(24)23(13-15)16-5-9-18(27-2)10-6-16/h3-10,15H,11-13H2,1-2H3,(H2,21,22,25) |
| Standard InChI Key | NKDGOSDMESQBRE-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)CNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)OC |
Introduction
Structural Overview
The compound 1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea consists of:
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A urea core functional group ().
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Substituents including:
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A 4-methoxybenzyl group attached to one nitrogen atom.
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A 1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl group attached to the other nitrogen atom.
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Synthesis
The synthesis of such compounds typically involves:
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Preparation of the Urea Core: Reacting isocyanates or carbamoyl chlorides with amines.
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Substitution Reactions: Introducing the 4-methoxybenzyl and pyrrolidinone groups via nucleophilic substitution or coupling reactions.
General Synthetic Pathway
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Starting materials like 4-methoxybenzylamine and a protected pyrrolidinone derivative are used.
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The urea bond is formed by reacting these components in the presence of coupling agents (e.g., carbodiimides).
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Purification is achieved through recrystallization or chromatography.
Medicinal Chemistry
The compound's structure suggests potential pharmacological properties due to:
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The presence of a urea moiety, which is common in kinase inhibitors and other bioactive molecules.
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Methoxy groups enhancing solubility and membrane permeability.
Possible Activities
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Anticancer Properties: Urea derivatives have been explored as inhibitors of enzymes like BRAF kinase, relevant in cancer treatment .
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Anti-inflammatory Effects: Structural analogs with similar functional groups have shown promise as anti-inflammatory agents.
Enzyme Inhibition
Urea derivatives often act as inhibitors for enzymes such as urease, which is implicated in conditions like peptic ulcers and kidney stones .
Analytical Characterization
To confirm the structure and purity of the compound, the following techniques are employed:
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NMR Spectroscopy (¹H and ¹³C): To identify chemical shifts corresponding to aromatic protons, methoxy groups, and urea hydrogens.
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Mass Spectrometry (MS): For molecular weight confirmation.
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Infrared Spectroscopy (IR): To detect functional groups like in urea and ketones.
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X-ray Crystallography: For detailed structural analysis.
Research Findings on Analogous Compounds
Studies on related urea derivatives highlight their significance:
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Anticancer Activity: Diaryl ureas exhibit potent antiproliferative effects against cancer cell lines .
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Enzyme Inhibition: Thiourea hybrids have been effective urease inhibitors with IC values in the micromolar range .
These findings suggest that 1-(4-Methoxybenzyl)-3-(1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl)urea could be explored for similar applications.
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